molecular formula C14H10BrNO B14337803 1-(2-Bromophenyl)-3-(pyridin-2-yl)prop-2-en-1-one CAS No. 104061-74-7

1-(2-Bromophenyl)-3-(pyridin-2-yl)prop-2-en-1-one

Cat. No.: B14337803
CAS No.: 104061-74-7
M. Wt: 288.14 g/mol
InChI Key: IEWGTWACADSBTC-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-3-(pyridin-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and synthetic versatility. This compound, in particular, features a bromine atom on one phenyl ring and a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)-3-(pyridin-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-bromobenzaldehyde and 2-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the chalcone.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-3-(pyridin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.

    Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced derivatives.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) are used under basic conditions.

Major Products Formed

    Epoxides: Formed through oxidation reactions.

    Dihydrochalcones: Result from reduction reactions.

    Substituted Derivatives: Products of nucleophilic substitution reactions.

Scientific Research Applications

1-(2-Bromophenyl)-3-(pyridin-2-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-3-(pyridin-2-yl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and pyridine moieties can enhance its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-(pyridin-2-yl)prop-2-en-1-one: Similar structure with a chlorine atom instead of bromine.

    1-(2-Fluorophenyl)-3-(pyridin-2-yl)prop-2-en-1-one: Contains a fluorine atom on the phenyl ring.

    1-(2-Methylphenyl)-3-(pyridin-2-yl)prop-2-en-1-one: Features a methyl group on the phenyl ring.

Uniqueness

1-(2-Bromophenyl)-3-(pyridin-2-yl)prop-2-en-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger halogen compared to chlorine and fluorine, which can affect the compound’s steric and electronic properties. This uniqueness makes it a valuable compound for specific synthetic and research applications.

Properties

CAS No.

104061-74-7

Molecular Formula

C14H10BrNO

Molecular Weight

288.14 g/mol

IUPAC Name

1-(2-bromophenyl)-3-pyridin-2-ylprop-2-en-1-one

InChI

InChI=1S/C14H10BrNO/c15-13-7-2-1-6-12(13)14(17)9-8-11-5-3-4-10-16-11/h1-10H

InChI Key

IEWGTWACADSBTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC=CC=N2)Br

Origin of Product

United States

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